molecular formula C12H17ClN2O B13087320 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-methylpropanamide

2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-methylpropanamide

Cat. No.: B13087320
M. Wt: 240.73 g/mol
InChI Key: WDXGFCJXRXEWOQ-GKAPJAKFSA-N
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Description

2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-methylpropanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an amino group, a chlorophenyl group, and a methylpropanamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-methylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chlorobenzaldehyde with an appropriate amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Amidation: The final step involves the amidation of the amine with a suitable acylating agent, such as N-methylpropanoyl chloride, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-methylpropanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-((S)-1-(3-bromophenyl)ethyl)-N-methylpropanamide: Similar structure with a bromine atom instead of chlorine.

    2-Amino-N-((S)-1-(3-fluorophenyl)ethyl)-N-methylpropanamide: Similar structure with a fluorine atom instead of chlorine.

    2-Amino-N-((S)-1-(3-methylphenyl)ethyl)-N-methylpropanamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-methylpropanamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-methylpropanamide

InChI

InChI=1S/C12H17ClN2O/c1-8(14)12(16)15(3)9(2)10-5-4-6-11(13)7-10/h4-9H,14H2,1-3H3/t8?,9-/m0/s1

InChI Key

WDXGFCJXRXEWOQ-GKAPJAKFSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)Cl)N(C)C(=O)C(C)N

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N(C)C(=O)C(C)N

Origin of Product

United States

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